molecular formula C20H32ClNO3 B8376284 1-(4-Ethoxybutyl)-4-phenylisonipecotic acid ethyl ester hydrochloride

1-(4-Ethoxybutyl)-4-phenylisonipecotic acid ethyl ester hydrochloride

Cat. No. B8376284
M. Wt: 369.9 g/mol
InChI Key: CYHIZAAGORDGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05227389

Procedure details

Norpethidine (15.63 g, 67 mmol), 4-ethoxybutylchloride (10.67 g, 70 mmol), Na2CO3 (7.77 g, 73 mmol), KI (0.6 g) and acetonitrile (150 ml) were heated under reflux and stirring for 72 h. The mixture was filtered and the solvent removed. The residue was dissolved in diethyl ether, and the solution washed with water and dried (MgSO4). Destillation yielded 17.9 g of base boiling at 160°-163° C./0.05 mm Hg. B.p. acc. to J. Chem. Soc. 3062 (1958) 180° C./1 mm Hg. Hydrochloride m.p. 143°-145° C.
Name
Norpethidine
Quantity
15.63 g
Type
reactant
Reaction Step One
Quantity
10.67 g
Type
reactant
Reaction Step One
Quantity
7.77 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([C:6]1([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)=[O:5].[CH2:18]([O:20][CH2:21][CH2:22][CH2:23][CH2:24][Cl:25])[CH3:19].C([O-])([O-])=O.[Na+].[Na+].Cl>C(#N)C>[ClH:25].[CH2:18]([O:20][CH2:21][CH2:22][CH2:23][CH2:24][N:9]1[CH2:8][CH2:7][C:6]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)([C:4]([O:3][CH2:2][CH3:1])=[O:5])[CH2:11][CH2:10]1)[CH3:19] |f:2.3.4,7.8|

Inputs

Step One
Name
Norpethidine
Quantity
15.63 g
Type
reactant
Smiles
CCOC(=O)C1(CCNCC1)C2=CC=CC=C2
Name
Quantity
10.67 g
Type
reactant
Smiles
C(C)OCCCCCl
Name
Quantity
7.77 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether
WASH
Type
WASH
Details
the solution washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Destillation yielded 17.9 g of base boiling at 160°-163° C./0.05 mm Hg
CUSTOM
Type
CUSTOM
Details
3062 (1958) 180° C./1 mm Hg

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
Smiles
Cl.C(C)OCCCCN1CCC(CC1)(C(=O)OCC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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